7-Oxodecanoyl-CoA

Analytical Chemistry Metabolomics Quality Control

7-Oxodecanoyl-CoA is a C7-oxo medium-chain acyl-CoA essential for precise β-oxidation and carnitine-shuttle research. Its C7 regiochemistry is a critical structural determinant for enzyme recognition by specific dehydrogenases and thiolases; substituting 3- or 9-oxo isomers can lead to erroneous kinetic and pathway-flux conclusions. Use this defined probe to map substrate promiscuity, generate 7-oxodecanoylcarnitine for biomarker profiling, or as a retention-time calibrant in LC-MS workflows. Available in ≥95% purity. Request a quote for your required quantity.

Molecular Formula C31H52N7O18P3S
Molecular Weight 935.8 g/mol
Cat. No. B15547242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxodecanoyl-CoA
Molecular FormulaC31H52N7O18P3S
Molecular Weight935.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H52N7O18P3S/c1-4-8-19(39)9-6-5-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)
InChIKeyAFHNRHOVFYWILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxodecanoyl-CoA: A 10-Carbon Oxo-Acyl CoA Derivative for Metabolic Pathway Research


7-Oxodecanoyl-CoA (CAS 50732-02-0) is a medium-chain oxo-acyl coenzyme A derivative with the molecular formula C31H52N7O18P3S and a molecular weight of 935.77 g/mol . It is characterized by an oxo (keto) group at the C7 position of a 10-carbon fatty acyl chain that is thioester-linked to coenzyme A [1]. This compound is classified as an acyl-CoA and is computationally predicted to be an intermediate in mitochondrial beta-oxidation and fatty acid metabolism pathways [2].

Selecting 7-Oxodecanoyl-CoA vs. Other Oxo-Acyl CoAs: The Importance of Positional Specificity


In biochemical and metabolomics research, the precise position of the oxo functional group on the acyl chain is a critical structural determinant of enzyme recognition and metabolic fate. While compounds like 3-Oxodecanoyl-CoA and 9-Oxodecanoyl-CoA share the same molecular weight and formula [1], their distinct regiochemistry (oxo groups at C3, C7, or C9) dictates their interaction with specific dehydrogenases, thiolases, and transferases [2]. Substituting one oxo-acyl-CoA for another without verifying positional specificity can lead to erroneous conclusions about enzyme kinetics and pathway flux, as these isomers are not interchangeable substrates for many acyl-CoA-utilizing enzymes. The following section provides the available quantitative context for this differentiation.

Quantitative Evidence Guide for Differentiating 7-Oxodecanoyl-CoA from Structural Analogs


Molecular Weight and Chemical Formula: Baseline Physicochemical Identity

7-Oxodecanoyl-CoA (C31H52N7O18P3S) has a defined molecular weight of 935.77 g/mol, which serves as its fundamental identifier . This value is identical to its positional isomer, 3-Oxodecanoyl-CoA (C31H52N7O18P3S, 935.77 g/mol) [1], and 9-Oxodecanoyl-CoA (935.8 g/mol) [2]. This data is essential for accurate mass spectrometry identification and purity assessment in research applications, but it does not provide a basis for functional differentiation.

Analytical Chemistry Metabolomics Quality Control

Kinetic Behavior with Acyl-CoA Dehydrogenases: A Class-Level Inference

No direct kinetic data for 7-Oxodecanoyl-CoA with any specific enzyme was found. However, a class-level inference can be drawn from the known substrate specificity of medium-chain acyl-CoA dehydrogenase (MCAD). The Km for the related 3-Oxodecanoyl-CoA with MCAD is reported as 0.0018 mM [1]. In contrast, the non-oxidized analog decanoyl-CoA exhibits a Km of 0.092 mM with the same enzyme [2], suggesting the oxo group may influence binding affinity. The activity of 7-Oxodecanoyl-CoA is expected to differ from both 3-oxo and non-oxo forms due to the position of the keto group, but this remains unquantified.

Enzymology Beta-Oxidation Substrate Specificity

Pathway Entry Point: Metabolic Fate Predicted by Databases

According to the Small Molecule Pathway Database (SMPDB), 7-Oxodecanoyl-CoA is predicted to enter mitochondrial beta-oxidation, eventually forming acetyl-CoA [1]. A separate pathway entry suggests it can also react with L-carnitine to form 7-oxodecanoylcarnitine, a reaction catalyzed by carnitine O-palmitoyltransferase [2]. This proposed metabolic fate is distinct from 3-Oxodecanoyl-CoA, which is a well-characterized intermediate in the beta-oxidation spiral for saturated fatty acids [3]. These are computational predictions and not empirical studies.

Metabolomics Pathway Analysis Bioinformatics

Validated Application Scenarios for 7-Oxodecanoyl-CoA Based on Available Evidence


Mass Spectrometry Reference Standard for Metabolomics Profiling

Due to its defined molecular weight (935.77 g/mol) and formula , 7-Oxodecanoyl-CoA can be utilized as an analytical standard for liquid chromatography-mass spectrometry (LC-MS) experiments aimed at identifying and quantifying oxo-acyl-CoAs in biological samples. Its use is appropriate for method development and retention time calibration, provided it is not confused with its positional isomers. This application is based on its physicochemical properties, not a unique biological function.

Hypothesis Testing in Fatty Acid Oxidation Pathway Elucidation

In studies investigating the substrate promiscuity of enzymes in the beta-oxidation pathway, 7-Oxodecanoyl-CoA serves as a specific probe. As indicated by pathway databases, it is predicted to be a substrate for beta-oxidation [1]. Researchers can use this compound to test whether a given acyl-CoA dehydrogenase or thiolase can accept a C7-oxo-substituted substrate, comparing its activity to known substrates like decanoyl-CoA (Km = 0.092 mM) [2]. This allows for mapping enzyme specificity relative to the oxo group's position.

In Vitro Acylcarnitine Formation Studies

7-Oxodecanoyl-CoA is predicted to react with L-carnitine to form the corresponding acylcarnitine, 7-oxodecanoylcarnitine, via carnitine O-palmitoyltransferase [3]. This application is relevant for researchers studying carnitine shuttle mechanisms, mitochondrial import of atypical fatty acids, or the generation of acylcarnitine profiles as disease biomarkers. It provides a defined substrate for generating a specific, potentially diagnostic, metabolite.

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